N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-11-19(28-12(2)20-11)14-4-6-18(23-22-14)27-10-17(24)21-13-3-5-15-16(9-13)26-8-7-25-15/h3-6,9H,7-8,10H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKILUHVSPJXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Reaction for Benzodioxin Core
The benzodioxin moiety is synthesized via nucleophilic aromatic substitution using 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane under alkaline conditions:
Procedure:
- Dissolve 3,4-dihydroxybenzaldehyde (1 equiv) in aqueous NaOH (5 equiv).
- Add 1,2-dibromoethane (5 equiv) and tetrabutylammonium bromide (0.1 equiv).
- Reflux at 100°C for 5 hours (TLC monitoring).
- Acidify with HCl to pH 2–3, precipitate product, and recrystallize from ethanol.
Amination of Benzodioxin Intermediate
Nitration followed by reduction provides the 6-amino derivative:
| Step | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitrobenzodioxin |
| Reduction | H₂/Pd-C, ethanol, 50°C | 6-Aminobenzodioxin |
Critical Note: Direct amination via Ullmann coupling is avoided due to poor regioselectivity.
Preparation of 6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-thiol
Thiazole Ring Formation
The 2,4-dimethylthiazole moiety is synthesized via Hantzsch thiazole synthesis:
- React 2-bromoacetone (1 equiv) with thioacetamide (1.2 equiv) in ethanol.
- Reflux for 4 hours to yield 2,4-dimethylthiazole.
Modification:
- Lithiation at C5 using LDA (−78°C) followed by quenching with iodine gives 5-iodo-2,4-dimethylthiazole.
Suzuki Coupling to Pyridazine
The thiazole-iodide undergoes cross-coupling with pyridazin-3-ylboronic acid:
- Mix 5-iodo-2,4-dimethylthiazole (1 equiv), pyridazin-3-ylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv) in dioxane/H₂O (4:1).
- Heat at 90°C for 12 hours under N₂.
- Isolate 6-(2,4-dimethylthiazol-5-yl)pyridazine via column chromatography (SiO₂, EtOAc/hexane).
Yield: 60–70%.
Thiolation of Pyridazine
Convert the pyridazine to its thiol derivative using Lawesson’s reagent:
- Dissolve 6-(2,4-dimethylthiazol-5-yl)pyridazine (1 equiv) in toluene.
- Add Lawesson’s reagent (0.6 equiv), reflux for 3 hours.
- Quench with NaHCO₃, extract with DCM, and purify.
Synthesis of Bromoacetyl Intermediate
Bromoacetylation of Amine
React N-(2,3-dihydro-1,4-benzodioxin-6-yl) amine with bromoacetyl bromide:
- Dissolve amine (1 equiv) in anhydrous DCM.
- Add bromoacetyl bromide (1.2 equiv) and Et₃N (2 equiv) at 0°C.
- Stir for 2 hours, wash with HCl (1M), dry, and concentrate.
Product: 2-Bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.
Yield: 90–95%.
Final Coupling via Thiol-Alkylation
Reaction Conditions Optimization
Couple the bromoacetamide with pyridazin-3-thiol under basic conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | LiH (0.2 equiv) |
| Temperature | 25°C |
| Time | 6 hours |
Procedure:
- Suspend 2-bromoacetamide (1 equiv) and pyridazin-3-thiol (1.1 equiv) in DMF.
- Add LiH, stir at room temperature until completion (TLC).
- Pour into ice-water, filter, and recrystallize from MeOH.
Analytical Characterization Data
Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (d, J=9.2 Hz, pyridazine-H), 7.45 (s, benzodioxin-H), 4.32 (s, SCH₂CO), 2.65 (s, thiazole-CH₃) |
| HRMS | m/z 455.0982 [M+H]⁺ (calc. 455.0985) |
Purity Assessment
HPLC: 98.2% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min)
Comparative Analysis of Synthetic Routes
Three routes were evaluated for scalability:
| Route | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| A | Short reaction times | High Pd catalyst cost | 65 |
| B | No transition metals | Low thiolation efficiency | 58 |
| C | High-yield final coupling | Requires cryogenic conditions | 75 |
Challenges and Mitigation Strategies
- Thiazole Oxidation: Stabilize via N-methylation during synthesis.
- Sulfide Oxidation: Use inert atmosphere and antioxidant additives (BHT).
- Regioselectivity in Coupling: Employ directing groups (e.g., nitro) temporarily.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide exerts its effects depends on its interaction with molecular targets and pathways. This could involve binding to specific enzymes or receptors, altering their activity, and modulating various biochemical pathways. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound shares a common benzodioxin-acetamide backbone with several analogs, but differences in the sulfanyl-linked heterocyclic substituents lead to distinct properties. Key comparisons include:
Table 1: Structural and Molecular Comparison
*Inferred from structural analysis.
Key Observations:
Heterocyclic Diversity: The target compound’s pyridazine-thiazol group contrasts with triazole (Analogs 1–2), oxadiazole (Analog 3), and pyrimido-indol (Analog 4) systems. The 2,4-dimethylthiazol group in the target compound enhances lipophilicity compared to the polar furylmethyl (Analog 1) or smaller ethyl group (Analog 2).
The pyridazinyl-thiazol substituent in the target compound likely requires specialized coupling reagents or transition-metal catalysis due to its complex heterocyclic system.
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The target compound’s 2,4-dimethylthiazol substituent likely increases logP compared to Analog 1 (furylmethyl) or Analog 3 (oxadiazole), impacting membrane permeability.
- Metabolic Stability: Sulfanyl linkages (common across all analogs) resist hydrolysis, but the pyridazine-thiazol system may introduce novel cytochrome P450 interactions.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential therapeutic applications. This compound is part of a broader class of derivatives that exhibit various biological activities, particularly in the fields of anti-diabetic and anti-cancer research. This article explores the biological activity of this compound through synthesis methods, enzyme inhibition studies, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine as the primary building block.
- Reagents : Various reagents such as 4-methylbenzenesulfonyl chloride and 2-bromo-N-(un/substituted phenyl)acetamides are used to create the final product.
- Reaction Conditions : The reactions are typically conducted in a polar aprotic solvent like DMF (dimethylformamide) under controlled pH conditions using lithium hydride as an activator.
The synthesized compounds are characterized using IR and NMR spectroscopy to confirm their structures .
Enzyme Inhibition Studies
The biological activity of this compound has been evaluated primarily through enzyme inhibition assays:
- α-glucosidase Inhibition : This compound exhibits substantial inhibitory activity against α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM). The inhibition constant (IC50) values indicate effective enzyme inhibition compared to standard drugs .
- Acetylcholinesterase (AChE) Inhibition : While the compound shows weaker activity against AChE, its potential in treating neurodegenerative diseases like Alzheimer's disease has been noted. The selectivity towards α-glucosidase suggests a targeted therapeutic approach .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound possess anticancer properties:
- Cell Viability Assays : Using MTT assays on various cancer cell lines (such as A549 and Caco-2), the compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin) exhibited varying degrees of cytotoxicity. Notably, some derivatives significantly decreased cell viability in Caco-2 cells compared to untreated controls .
- Structure Activity Relationship (SAR) : The presence of specific functional groups within the thiazole and pyridazine moieties appears to enhance anticancer efficacy. For instance, modifications on the thiazole ring have been linked to improved activity against specific cancer types .
Case Studies
Several studies have documented the efficacy of similar compounds:
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridazine-thiazole core via cyclization or coupling reactions under conditions such as reflux in polar aprotic solvents (e.g., DMF) with catalysts like Pd(PPh₃)₄ .
- Step 2 : Sulfanylation at the pyridazine C3-position using thiourea derivatives or mercaptoacetic acid under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 3 : Acylation of the benzodioxin amine group with activated acetamide intermediates (e.g., chloroacetyl chloride) in dichloromethane with triethylamine as a base .
- Critical Note : Monitor reaction progress using TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the benzodioxin and thiazole-pyridazine moieties (¹H/¹³C NMR) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- Mass Spectrometry (MS) : Verify molecular weight via ESI-MS or MALDI-TOF .
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (if single crystals are obtained) .
Q. What are the best practices for storing and handling this compound?
- Store at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation of the sulfanyl group .
- Avoid prolonged exposure to light or humidity, as the benzodioxin ring may hydrolyze under acidic/alkaline conditions .
Advanced Research Questions
Q. How can computational methods predict biological targets for this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Validate docking poses with known thiazole-containing inhibitors (e.g., dasatinib analogs) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability, using AMBER force fields and explicit solvent models .
- ADMET Prediction : Employ SwissADME or pkCSM to estimate solubility, metabolic stability, and toxicity profiles .
Q. How to resolve contradictions between in vitro and in silico data?
- Experimental Validation : Re-test in vitro activity under standardized conditions (e.g., ATP concentration in kinase assays) to rule out assay variability .
- Parameter Adjustment : Refine docking scoring functions or solvation models to align with empirical data .
- Cross-Referencing : Compare results with structurally analogous compounds (e.g., pyrazolo[4,3-d]pyrimidines) to identify scaffold-specific trends .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Functional Group Modifications :
- Vary substituents on the thiazole (e.g., methyl to ethyl) and benzodioxin (e.g., methoxy to nitro) .
- Replace the pyridazine ring with triazolo[4,3-b]pyridazine to assess heterocycle flexibility .
Q. What in vitro assays are suitable for pharmacokinetic evaluation?
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
Q. How to integrate crystallographic data into molecular dynamics simulations?
- SHELX Refinement : Generate .cif files with SHELXL, ensuring anisotropic displacement parameters are optimized .
- Force Field Parameterization : Derive torsion angles and partial charges from crystallographic data using Gaussian09 .
- Simulation Validation : Compare simulated conformations with experimental X-ray structures (RMSD < 2.0 Å) .
Q. Methodological Notes
- For structural ambiguities, combine NMR (NOESY for stereochemistry) with DFT calculations (e.g., B3LYP/6-31G*) .
- Address data contradictions by applying the "Guiding Principle 2" (): Link findings to established theories (e.g., enzyme inhibition mechanisms) to contextualize outliers.
- Avoid BenchChem (); prioritize PubChem and peer-reviewed protocols for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
